Array ( [bid] => 12230551 ) Buy 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Catalog No.
S12696533
CAS No.
M.F
C8H6ClN3O2S2
M. Wt
275.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl...

Product Name

2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C8H6ClN3O2S2

Molecular Weight

275.7 g/mol

InChI

InChI=1S/C8H6ClN3O2S2/c9-5-2-1-4(16-5)7-11-12-8(14-7)15-3-6(10)13/h1-2H,3H2,(H2,10,13)

InChI Key

ADJBYQNGIVSCAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)SCC(=O)N

2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a chlorinated thiophene moiety and an oxadiazole ring. Its molecular formula is C12H12ClN3O4S3, and it has a molecular weight of 393.9 g/mol. The compound's IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its biological activity and chemical reactivity. The presence of the oxadiazole and thiophene rings suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

  • Oxidation: The thiophene ring can be oxidized using agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized thiophene derivatives.
  • Reduction: The oxadiazole ring can be reduced using hydride donors like sodium borohydride, resulting in reduced oxadiazole compounds.
  • Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under basic conditions, producing various substituted thiophene derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for generating diverse derivatives.

Research indicates that 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibits significant biological activity. It has been investigated for its antimicrobial properties, with studies showing effectiveness against various microbial species. Additionally, the compound may possess anticancer activity due to its structural components that can interact with biological targets such as enzymes or receptors involved in disease pathways. The exact mechanisms of action are still under investigation but may involve inhibition of specific molecular targets.

The synthesis of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multiple steps:

  • Formation of the Thiophene Intermediate: Chlorination of the thiophene ring using reagents like thionyl chloride or sulfuryl chloride.
  • Oxadiazole Ring Formation: Reacting the chlorinated thiophene with hydrazine derivatives to form the oxadiazole ring.
  • Coupling Reaction: The oxadiazole intermediate is coupled with a thiolane derivative under controlled conditions to yield the final compound.

Industrial methods may optimize these steps to enhance yield and purity, employing techniques like high-performance liquid chromatography for purification .

The unique chemical structure of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide suggests various applications:

  • Medicinal Chemistry: Potential development as an antimicrobial or anticancer agent.
  • Material Science: Use as a building block for creating novel materials with specific properties.
  • Agricultural Chemistry: Investigation as a fungicide or pesticide due to its structural characteristics that may confer bioactivity against plant pathogens.

Interaction studies are crucial for understanding how 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide interacts with biological systems. Preliminary research suggests that it may inhibit certain enzymes or receptors related to disease processes. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamideDiphenylmethyl group instead of chlorothiophenAntimicrobial properties
2-{[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-yl)acetamidePhenoxymethyl groupInvestigated for anticancer activity
2-{[5-(Substituted phenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamidesVarious phenyl substitutionsEnzyme inhibition potential

These compounds illustrate the diversity within the oxadiazole-thiol framework and highlight the unique aspects of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide regarding its specific substituents and biological activities .

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

274.9589965 g/mol

Monoisotopic Mass

274.9589965 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types